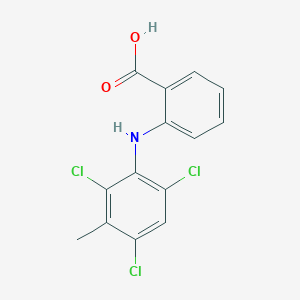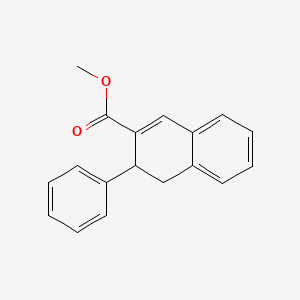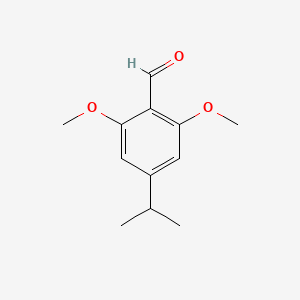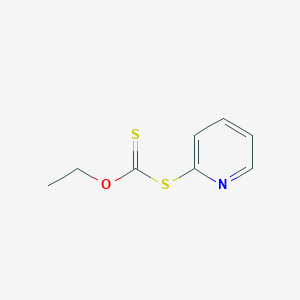
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is an organic compound with a complex structure It features a cycloheptane ring substituted with hydroxy, methyl, and methylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use isobutyronitrile as an initial raw material. The reaction conditions are carefully controlled to ensure high yield and purity of the target compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize byproducts. The process is designed to be safe and environmentally friendly, with minimal generation of wastewater and other pollutants .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and methylprop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methyl and methylprop-2-en-1-yl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl): This compound features a bicyclic structure with similar substituents.
Uniqueness
2-Hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-en-1-yl)cycloheptan-1-one is unique due to its cycloheptane ring, which imparts different chemical and physical properties compared to similar compounds with cyclohexane or bicyclic structures. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
88292-31-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-hydroxy-3,3,7,7-tetramethyl-2-(2-methylprop-2-enyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H26O2/c1-11(2)10-15(17)12(16)13(3,4)8-7-9-14(15,5)6/h17H,1,7-10H2,2-6H3 |
InChI Key |
QQYQJVDLSXSOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(C(=O)C(CCCC1(C)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)

![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)






![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

